N,N'-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide)
Overview
Description
N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) is a complex organic compound featuring a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) typically involves the cyclodehydration of N,N’-diacylhydrazine intermediates. One common method includes the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-chloroacetamide): Another oxadiazole derivative with different substituents, showing distinct chemical and biological properties.
1,3,4-Oxadiazole derivatives: A broad class of compounds with varying substituents, widely studied for their diverse biological activities.
Uniqueness
N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of the oxadiazole ring with aromatic and amide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-phenyl-N-[3-[5-[3-[(2-phenylacetyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O3/c35-27(17-21-9-3-1-4-10-21)31-25-15-7-13-23(19-25)29-33-34-30(37-29)24-14-8-16-26(20-24)32-28(36)18-22-11-5-2-6-12-22/h1-16,19-20H,17-18H2,(H,31,35)(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNMZONDYYCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)NC(=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360364 | |
Record name | STK156255 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-43-3 | |
Record name | STK156255 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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